molecular formula C9H10O2S B081999 4-(Ethylthio)benzoic acid CAS No. 13205-49-7

4-(Ethylthio)benzoic acid

Cat. No. B081999
Key on ui cas rn: 13205-49-7
M. Wt: 182.24 g/mol
InChI Key: LDYCQBKCUOVGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05264451

Procedure details

The starting 4-(ethylthio)benzyl alcohol was prepared as follows. A mixture of lithium aluminum hydride (5.2 g) and tetrahydrofuran (250 mL) was cooled to 0° C. with stirring under N2 atmosphere. A solution of 4-(ethylthio)benzoic acid (25 g) in tetrahydrofuran (300 mL) was added at a rate so as to control H2 evolution. The reaction mixture was then allowed to warm to room temperature and stirred 15 hours. The mixture was cooled in ice and a solution of 15% aqueous sodium hydroxide solution was added, (6 mL) followed by water (21 mL). The mixture was stirred at ice temperature for 1 hour and for 2 hours at ambient temperature. The solution was decanted, diluted with diethyl ether and washed with saturated aqueous NaCl solution. The organic phase was dried over MgSO4, filtered through a celite pad and concentrated to give 4-(ethylthio)benzyl alcohol (20 g). This material was converted to the corresponding bromide as in Example 1 except that diethyl ether and hexane were used for the triturations rather than heptane and petroleum ether, respectively.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
21 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([S:9][C:10]1[CH:18]=[CH:17][C:13]([C:14](O)=[O:15])=[CH:12][CH:11]=1)[CH3:8].[OH-].[Na+].O>O1CCCC1>[CH2:7]([S:9][C:10]1[CH:18]=[CH:17][C:13]([CH2:14][OH:15])=[CH:12][CH:11]=1)[CH3:8] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C)SC1=CC=C(C(=O)O)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
21 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring under N2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting 4-(ethylthio)benzyl alcohol was prepared
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in ice
STIRRING
Type
STIRRING
Details
The mixture was stirred at ice temperature for 1 hour and for 2 hours at ambient temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solution was decanted
ADDITION
Type
ADDITION
Details
diluted with diethyl ether
WASH
Type
WASH
Details
washed with saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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